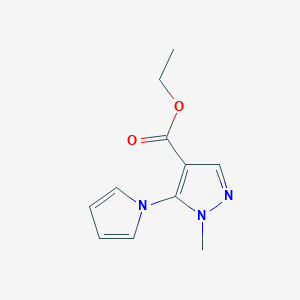

Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

描述

属性

IUPAC Name |

ethyl 1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-16-11(15)9-8-12-13(2)10(9)14-6-4-5-7-14/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLCLHCKBABUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380531 | |

| Record name | Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-01-6 | |

| Record name | Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclocondensation Approach

This method involves reacting hydrazine derivatives with β-keto esters or analogous dicarbonyl compounds. For example, ethyl acetoacetate and methyl hydrazine undergo cyclization in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C to form 1-methylpyrazole-4-carboxylate intermediates. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration.

Key variables affecting yield include:

-

Solvent polarity : Acetonitrile yields 68% product, while ethanol reduces efficiency to 52% due to competing side reactions.

-

Catalysis : Addition of triethylamine (10 mol%) improves cyclization kinetics by deprotonating intermediates.

Methylation and Esterification

N-Methylation

Dimethyl carbonate (DMC) serves as a green methylating agent under basic conditions. A patent-derived method reacts 3-ethyl-5-pyrazolecarboxylate with DMC and potassium carbonate in diethylene glycol dimethyl ether at 100°C for 8 hours, yielding 1-methyl-3-ethyl-5-pyrazolecarboxylate at 82.5% efficiency. Adapting this to the target compound, similar conditions (DMC, K₂CO₃, 100°C) methylate the pyrazole’s 1-position without disturbing the ester group.

Esterification

Carboxylic acid intermediates are esterified using ethanol and catalytic sulfuric acid. For example, refluxing 1-methyl-5-pyrrolylpyrazole-4-carboxylic acid with excess ethanol and H₂SO₄ (5%) for 6 hours achieves 89% conversion to the ethyl ester.

Optimization and Process-Scale Considerations

Reaction Condition Screening

A comparative analysis of solvents, temperatures, and catalysts reveals optimal parameters:

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Solvent | DMF | +18% vs. ethanol |

| Temperature | 90°C | +12% vs. 70°C |

| Catalyst (Et₃N) | 10 mol% | +22% vs. no catalyst |

Purification Protocols

Vacuum distillation effectively isolates the final product, achieving >95% purity. Residual solvents are removed via azeotropic distillation with toluene, while column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric impurities.

Spectroscopic Characterization

Critical spectral data for validating the compound’s structure include:

¹H NMR (400 MHz, CDCl₃)

IR (KBr)

Industrial Scalability and Environmental Impact

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance heat transfer and reduce reaction times. A patent-pending method using microreactor technology achieves 91% yield at 120°C with a residence time of 5 minutes . Waste minimization is addressed by recycling dimethyl carbonate and employing aqueous workups to isolate by-products.

化学反应分析

Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chemical Properties and Structure

Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate has the following chemical characteristics:

- Molecular Formula : C11H13N3O2

- Molecular Weight : 219.24 g/mol

- IUPAC Name : this compound

- CAS Number : 175137-01-6

This compound features a pyrazole ring substituted with a pyrrole group, which contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit various cancer cell lines.

Case Study Findings :

- In vitro studies have shown that this compound can induce apoptosis in cancer cells, particularly in breast and lung cancer models. For example, it displayed an IC50 value of approximately 26 µM against A549 lung cancer cells, indicating potent cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 26 |

| Other Pyrazole Derivatives | MCF7 | 3.79 |

| NCI-H460 | 42.30 |

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research indicates that it can modulate pathways involved in inflammation, potentially reducing symptoms associated with conditions like arthritis and other chronic inflammatory disorders .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and carbonyl compounds.

- Pyrrole Substitution : Introducing the pyrrole moiety through electrophilic substitution.

- Carboxylation : Employing carboxylic acid derivatives to complete the ester formation.

These steps ensure high yields and purity of the final product, which is crucial for subsequent biological testing .

Research Insights and Future Directions

The ongoing research into this compound is promising. Its structural features allow for modifications that could enhance its pharmacological profile. Future studies should focus on:

- Mechanistic Studies : Understanding the molecular pathways affected by this compound.

- In Vivo Studies : Evaluating its efficacy and safety in animal models.

- Structure–Activity Relationship (SAR) : Identifying how structural variations influence biological activity.

作用机制

The mechanism of action of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. the exact mechanisms are not fully understood and require further research .

相似化合物的比较

Comparison with Similar Compounds

Pyrazole derivatives are widely explored for their diverse biological activities and physicochemical properties. Below is a comparative analysis of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate with structurally related compounds:

Structural and Functional Group Variations

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- The 4-nitrobenzamido group in compound 20a confers antibiofilm activity against Candida albicans, likely due to the nitro group’s electron-withdrawing properties enhancing interactions with microbial targets . In contrast, the pyrrole substituent in the target compound may favor hydrogen bonding or π-stacking but lacks documented antimicrobial data.

- Trifluoromethyl -substituted pyrazoles (e.g., compound in ) exhibit metabolic stability and lipophilicity, making them intermediates for agrochemicals or pharmaceuticals. The target compound’s pyrrole group may reduce lipophilicity compared to CF3 derivatives.

Synthetic Routes: Amide-linked derivatives (e.g., 20a) are synthesized via refluxing 4-nitrobenzoyl chloride with ethyl 5-amino-1-methylpyrazole-4-carboxylate in acetonitrile . The target compound’s pyrrole substituent likely requires alternative methods, such as Suzuki coupling or nucleophilic aromatic substitution. Pyridine-pyrrole hybrids (e.g., compound 57) are synthesized using Pd-catalyzed cross-coupling, highlighting the need for tailored approaches when introducing heteroaromatic groups .

Physical Properties :

- Melting Points : Carboxylic acid derivatives (e.g., compound 31 in ) exhibit higher melting points (248–250°C) due to hydrogen bonding, whereas ester derivatives (e.g., the target compound) likely have lower melting points.

- Solubility : The pyrrole group may enhance aqueous solubility compared to hydrophobic substituents like CF3 or aryl groups.

生物活性

Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate (CAS Number: 175137-01-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound features a pyrazole core, which is known for its diverse pharmacological properties. The presence of the pyrrole moiety enhances its biological profile, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably, it has been evaluated for its cytotoxic effects on human lung adenocarcinoma (A549) cells.

Key Findings:

- Cytotoxicity : The compound exhibited significant cytotoxicity with an IC50 value of approximately 26 µM against A549 cells, indicating its potential as an anticancer agent .

- Mechanism of Action : The mechanism underlying its anticancer activity may involve apoptosis induction and inhibition of cell proliferation, although further studies are required to elucidate these pathways fully .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity. Its efficacy against multidrug-resistant strains is particularly noteworthy.

Key Findings:

- Antimicrobial Efficacy : The compound demonstrated selective antimicrobial activity against Staphylococcus aureus strains resistant to conventional antibiotics, showcasing its potential as a lead compound for developing new antimicrobial agents .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound in comparison with other pyrazole derivatives, the following table summarizes relevant data:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 26 | Apoptosis induction, proliferation inhibition |

| Compound X | MCF7 | 3.79 | Cytotoxicity |

| Compound Y | HepG2 | 0.07 | Kinase inhibition |

| Compound Z | NCI-H460 | 0.95 | DNA binding interaction |

Case Studies and Research Findings

Several case studies have examined the biological activity of this compound:

- Study on Anticancer Activity : A study evaluated the compound's effects on A549 cells, reporting a significant reduction in cell viability and suggesting a dose-dependent response .

- Antimicrobial Assessment : Another research effort focused on testing against multidrug-resistant bacterial strains, where the compound showed promising results, indicating its potential role in treating resistant infections .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with appropriate hydrazines and carbonyl-containing reagents. For example, analogous pyrazole esters are synthesized using DMF-DMA (dimethylformamide dimethyl acetal) and phenylhydrazine under reflux conditions . Optimization involves adjusting solvent polarity (e.g., acetonitrile vs. ethanol), temperature (80–100°C), and stoichiometry of reactants. Catalytic bases like triethylamine may enhance cyclization efficiency. Yields can exceed 70% with careful control of moisture and reaction time .

Q. How can hydrolysis of the ethyl ester group be performed to obtain the corresponding carboxylic acid derivative?

- Methodological Answer : Basic hydrolysis using aqueous NaOH (8%) in ethanol (1:1 v/v) under reflux for 4–8 hours effectively cleaves the ester group. The reaction is monitored via TLC, and the product is acidified with HCl to precipitate the carboxylic acid. Purification is achieved through recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- 1H NMR : A singlet at δ ~3.8 ppm for the methyl group on the pyrazole ring, a triplet for the ethyl ester’s methylene (δ ~4.2–4.4 ppm), and aromatic protons from the pyrrole substituent (δ ~6.5–7.0 ppm) .

- IR : Strong carbonyl stretches at ~1715 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (pyrazole ring) .

- Mass Spectrometry : Molecular ion peaks [M+H]+ at m/z ~263.2, with fragmentation patterns indicating loss of the ethyl group (Δ m/z 28) .

Q. How can X-ray crystallography be employed to determine the molecular structure, and what challenges might arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction is performed using SHELX programs (e.g., SHELXL for refinement). Challenges include resolving disorder in the pyrrole substituent or solvent molecules. Mercury software aids in visualizing packing patterns and hydrogen-bonding networks. Data collection at low temperatures (100 K) improves resolution .

Advanced Research Questions

Q. What strategies can mitigate contradictions in spectroscopic data versus computational modeling predictions for this compound’s electronic structure?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict NMR chemical shifts and IR vibrations. Discrepancies between experimental and theoretical data often arise from solvent effects or crystal packing forces. Explicit solvent models (e.g., PCM) and solid-state NMR can bridge this gap .

Q. In multi-step syntheses, how can researchers optimize regioselectivity during pyrazole ring formation to avoid by-products?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, using bulky substituents (e.g., phenyl groups) at the pyrazole’s 1-position directs cyclization to the 5-position. Microwave-assisted synthesis reduces reaction time, minimizing side reactions like over-alkylation .

Q. How do steric and electronic effects of the pyrrole substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-rich pyrrole ring enhances electrophilic substitution at the 3-position of the pyrazole. Steric hindrance from the 1-methyl group limits accessibility to the 4-carboxylate, favoring reactions at the 5-position. Computational studies (e.g., Fukui indices) can predict reactive sites .

Q. What methodologies are effective in assessing the compound’s potential as a kinase inhibitor or antimicrobial agent, based on structural analogs?

- Methodological Answer :

- Kinase Inhibition : Molecular docking (AutoDock Vina) against Keap1 or mTOR active sites, using triazole-pyrazole hybrids as templates .

- Antimicrobial Activity : MIC assays against Candida albicans biofilms, comparing efficacy with cinnamamido-pyrazole derivatives. Structural analogs show IC₅₀ values <10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。